(1R,9R,13S,14R,16S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol (1R,9R,13S,14R,16S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol Ajmaline belongs to the class of organic compounds known as ajmaline-sarpagine alkaloids. These are organic compounds containing either of the ajmalan, sarpagan skeleton, or derivative thereof. The Sarpagine (Akuammidine) group, based on the sarpagan nucleus, arises from bond formation between C-16 and C-5 of the corynantheine precursor. Ajmaline alkaloids are based on a 17, 19-secoyohimban skeleton (oxayohimban) which is invariably present as an ether. Ajmaline is a drug which is used for use as an antiarrhythmic agent. Ajmaline is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Ajmaline has been detected in multiple biofluids, such as urine and blood. Ajmaline participates in a number of enzymatic reactions. In particular, ajmaline can be biosynthesized from ajmalan. Ajmaline is also a parent compound for other transformation products, including but not limited to, vinorine, norajmaline, and 17-O-acetylajmaline. Outside of the human body, ajmaline can be found in a number of food items such as cloudberry, wild rice, pineappple sage, and pear. This makes ajmaline a potential biomarker for the consumption of these food products.
Ajmaline is a monoterpenoid indole alkaloid that consists of ajmalan substituted at positions 17 and 21 by hydroxy groups. It is a monoterpenoid indole alkaloid and a hemiaminal. It is a conjugate base of an ajmalinium. It derives from a hydride of an ajmalan.
An alkaloid found in the root of Rauwolfia serpentina, among other plant sources. It is a class Ia antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials. Ajmaline produces potent sodium channel blocking effects and a very short half-life which makes it a very useful drug for acute intravenous treatments. The drug has been very popular in some countries for the treatment of atrial fibrillation in patients with the Wolff–Parkinson–White syndrome and in well tolerated monomorphic ventricular tachycardias. It has also been used for many years as a drug to challenge the conduction system of the heart in cases of bundle branch block and syncope. In these cases, abnormal prolongation of the HV interval has been taken as a proof for infrahisian conduction defects tributary for permanent pacemaker implantation.
Brand Name: Vulcanchem
CAS No.: 4360-12-7
VCID: VC0190527
InChI: InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14?,15-,16?,17-,18?,19+,20+/m0/s1
SMILES: CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol

(1R,9R,13S,14R,16S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

CAS No.: 4360-12-7

Natural Products

VCID: VC0190527

Molecular Formula: C20H26N2O2

Molecular Weight: 326.4 g/mol

(1R,9R,13S,14R,16S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol - 4360-12-7

CAS No. 4360-12-7
Product Name (1R,9R,13S,14R,16S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
IUPAC Name (1R,9R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Standard InChI InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14?,15-,16?,17-,18?,19+,20+/m0/s1
Standard InChIKey CJDRUOGAGYHKKD-FYGXBCQKSA-N
Isomeric SMILES CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C
SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Canonical SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Melting Point 206 °C
Physical Description Solid
Description Ajmaline belongs to the class of organic compounds known as ajmaline-sarpagine alkaloids. These are organic compounds containing either of the ajmalan, sarpagan skeleton, or derivative thereof. The Sarpagine (Akuammidine) group, based on the sarpagan nucleus, arises from bond formation between C-16 and C-5 of the corynantheine precursor. Ajmaline alkaloids are based on a 17, 19-secoyohimban skeleton (oxayohimban) which is invariably present as an ether. Ajmaline is a drug which is used for use as an antiarrhythmic agent. Ajmaline is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Ajmaline has been detected in multiple biofluids, such as urine and blood. Ajmaline participates in a number of enzymatic reactions. In particular, ajmaline can be biosynthesized from ajmalan. Ajmaline is also a parent compound for other transformation products, including but not limited to, vinorine, norajmaline, and 17-O-acetylajmaline. Outside of the human body, ajmaline can be found in a number of food items such as cloudberry, wild rice, pineappple sage, and pear. This makes ajmaline a potential biomarker for the consumption of these food products.
Ajmaline is a monoterpenoid indole alkaloid that consists of ajmalan substituted at positions 17 and 21 by hydroxy groups. It is a monoterpenoid indole alkaloid and a hemiaminal. It is a conjugate base of an ajmalinium. It derives from a hydride of an ajmalan.
An alkaloid found in the root of Rauwolfia serpentina, among other plant sources. It is a class Ia antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials. Ajmaline produces potent sodium channel blocking effects and a very short half-life which makes it a very useful drug for acute intravenous treatments. The drug has been very popular in some countries for the treatment of atrial fibrillation in patients with the Wolff–Parkinson–White syndrome and in well tolerated monomorphic ventricular tachycardias. It has also been used for many years as a drug to challenge the conduction system of the heart in cases of bundle branch block and syncope. In these cases, abnormal prolongation of the HV interval has been taken as a proof for infrahisian conduction defects tributary for permanent pacemaker implantation.
Solubility 490 mg/L (at 30 °C)
4.09e+00 g/L
Synonyms Ajmaline
Ajmaline Hydrochloride
Aritmina
Cardiorythmine
Gilurtymal
Rauverid
Serenol
Tachmalin
Wolfina
Reference Galarreta, B., et al., Bioorg. Med. Chem., 16, 6689 (2008)
Sun, L., et al., Plant Mol. Biol., 67, 455 (2008)
Ruiz-May, E., et al., Mol. Biotechnol., 41, 278 (2009)
PubChem Compound 16667686
Last Modified Nov 11 2021
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